4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid
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Overview
Description
Raloxifene 4’-Glucuronide is a metabolite of Raloxifene, a second-generation selective estrogen receptor modulator. Raloxifene is primarily used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women. Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronidated metabolites, including Raloxifene 4’-Glucuronide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Raloxifene 4’-Glucuronide can be synthesized through microbial bioconversion processes. One such method involves the use of the microorganism Streptomyces sp NRRL 21489. This bioconversion process is carried out in a tank fermentation system, where Raloxifene is converted to its glucuronidated forms, including Raloxifene 4’-Glucuronide. The biotransformation products are then purified and characterized using techniques such as UV, LC/MS, and NMR spectroscopy .
Industrial Production Methods
The industrial production of Raloxifene 4’-Glucuronide primarily relies on microbial processes due to the challenges associated with chemical synthesis. The use of microorganisms like Streptomyces sp NRRL 21489 allows for efficient and scalable production of the glucuronidated metabolites required for clinical trials and research .
Chemical Reactions Analysis
Types of Reactions
Raloxifene 4’-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of Raloxifene 4’-Glucuronide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Raloxifene 4’-Glucuronide include various oxidized, reduced, and substituted derivatives. These products are characterized using techniques such as LC/MS and NMR spectroscopy to confirm their structures and properties .
Scientific Research Applications
Raloxifene 4’-Glucuronide has several scientific research applications, including:
Mechanism of Action
Raloxifene 4’-Glucuronide exerts its effects by binding to estrogen receptors in various tissues. As a selective estrogen receptor modulator, it exhibits both estrogenic and anti-estrogenic effects depending on the target tissue. In bone tissue, it acts as an estrogen agonist, promoting bone mineral density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Raloxifene 4’-Glucuronide include:
Raloxifene 6-Glucuronide: Another glucuronidated metabolite of Raloxifene with similar pharmacokinetic properties.
Raloxifene 6,27-Diglucuronide: A diglucuronidated metabolite of Raloxifene with distinct metabolic pathways.
Uniqueness
Raloxifene 4’-Glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This specific glucuronidation pattern affects its bioavailability, metabolism, and therapeutic effects, making it a valuable compound for research and clinical applications .
Properties
Molecular Formula |
C34H35NO10S |
---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30-,31?,34+/m1/s1 |
InChI Key |
VHXYPEXOSLGZKH-GIZRFBGNSA-N |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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